Rilpivirine-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-XDMLVRQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692874 | |
| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312424-26-2 | |
| Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of Deuteration in Rilpivirine Research: A Technical Guide
This in-depth guide explores the scientific rationale and technical applications of using deuterated Rilpivirine in research and drug development. Primarily aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details how the strategic replacement of hydrogen with its stable isotope, deuterium, can significantly modify the metabolic fate of the antiretroviral drug Rilpivirine, leading to improved pharmacokinetic profiles.
Introduction: Rilpivirine and the Principle of Deuteration
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] It functions by binding to and inhibiting the activity of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[1] Rilpivirine's efficacy is well-established; however, like many pharmaceuticals, its therapeutic profile is influenced by its metabolism. The drug is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2][3] This metabolic process is a key determinant of the drug's half-life and overall exposure in the body.
In medicinal chemistry, deuteration is a strategy used to enhance a drug's metabolic stability.[4][5] This technique involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[6] The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) .[6][7] A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[6] Since many metabolic processes, particularly those mediated by CYP enzymes, involve the cleavage of C-H bonds as a rate-determining step, substituting hydrogen with deuterium at these metabolic "hot spots" can significantly slow down the rate of metabolism.[7][8]
The primary objectives of deuterating a drug like Rilpivirine are:
-
To slow the rate of metabolic clearance , thereby increasing the drug's half-life (t½) and total drug exposure (Area Under the Curve, AUC).[4]
-
To reduce dosing frequency , potentially improving patient adherence.
-
To decrease the formation of certain metabolites , which could reduce the risk of metabolite-associated toxicities.[5]
-
To create more consistent plasma concentrations , minimizing peaks and troughs in drug levels.[6]
Core Applications of Deuterated Rilpivirine in Research
The use of deuterated Rilpivirine serves two principal purposes in a research context: as a therapeutic agent with potentially improved pharmacokinetics and as an analytical tool.
Enhancing Pharmacokinetic Properties
The main therapeutic goal of developing a deuterated version of Rilpivirine is to improve its pharmacokinetic profile. Rilpivirine undergoes oxidative metabolism by CYP3A4, with studies identifying hydroxylation of the 2,6-dimethylphenyl ring and its methyl groups as key pathways.[3][9] By placing deuterium at these specific sites, researchers can impede this metabolic breakdown.
While specific clinical data for deuterated Rilpivirine is not publicly available, the successful development of other deuterated drugs provides a strong precedent. For instance, Deutivacaftor (VX-561, formerly CTP-656) , a deuterated version of the cystic fibrosis drug ivacaftor, demonstrates the profound impact of this strategy.[10] Clinical studies showed that deutivacaftor had a superior pharmacokinetic profile compared to its non-deuterated counterpart, including a longer half-life and reduced clearance, supporting the potential for once-daily dosing instead of twice-daily.[10][11]
Table 1 presents preclinical pharmacokinetic data comparing deuterated ivacaftor (CTP-656) with standard ivacaftor in animal models, illustrating the typical improvements sought by deuteration.
| Parameter | Species | Ivacaftor | CTP-656 (Deuterated Ivacaftor) | % Change |
| AUC (ngh/mL) | Rat | 2,700 | 7,600 | +181% |
| Cmax (ng/mL) | Rat | 660 | 1,000 | +52% |
| Half-life (h) | Rat | 3.9 | 6.7 | +72% |
| AUC (ngh/mL) | Dog | 15,000 | 25,000 | +67% |
| Cmax (ng/mL) | Dog | 2,000 | 1,900 | -5% |
| Half-life (h) | Dog | 8.8 | 12.0 | +36% |
| (Data adapted from preclinical studies of CTP-656, a deuterated analog of ivacaftor, serving as an illustrative example of the effects of deuteration.) |
By applying this principle to Rilpivirine, researchers hypothesize that a deuterated version would exhibit a longer half-life and greater systemic exposure, potentially allowing for lower or less frequent dosing, which is particularly advantageous for a long-term treatment regimen like HIV therapy.
Use as an Internal Standard in Bioanalysis
Deuterated compounds are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should have physicochemical properties nearly identical to the analyte of interest. Deuterated analogs fit this requirement perfectly; they co-elute with the non-deuterated drug during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their difference in mass.
Using a deuterated Rilpivirine as an IS allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma or tissue. It effectively corrects for variability during sample preparation, such as extraction losses, and for matrix effects (ion suppression or enhancement) during mass spectrometric analysis.
Experimental Methodologies
General Synthesis of Deuterated Rilpivirine
The synthesis of a deuterated version of Rilpivirine would involve modifying existing synthesis routes to incorporate deuterium at specific, metabolically labile positions. While a definitive published protocol for deuterated Rilpivirine is proprietary, a general approach can be inferred from known Rilpivirine synthesis and deuteration techniques.
Hypothetical Protocol:
-
Precursor Synthesis: Synthesize a key precursor to the Rilpivirine molecule, such as a deuterated version of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. The deuterium would be introduced onto the methyl groups of the phenyl ring.
-
Deuterium Introduction: This can be achieved by using a deuterated starting material (e.g., deuterated toluene) or by using specific deuteration reagents (e.g., D₂O with a catalyst) at an appropriate stage in the synthesis of the precursor.
-
Coupling Reaction: The deuterated precursor is then coupled with the other major fragment of the molecule, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, typically under reflux conditions or using microwave-assisted synthesis to form the final deuterated Rilpivirine molecule.
-
Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. Its identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and Mass Spectrometry.
In Vitro Metabolic Stability Assay
This assay is crucial for directly comparing the metabolic stability of deuterated Rilpivirine against its non-deuterated counterpart.
Protocol:
-
Incubation Preparation: In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (HLMs), a source of CYP enzymes.
-
Compound Addition: Add either Rilpivirine or deuterated Rilpivirine to the tubes at a final concentration (e.g., 1 µM).
-
Reaction Initiation: Pre-warm the mixtures to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system is run in parallel to account for non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent drug (Rilpivirine or deuterated Rilpivirine) at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent drug versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life for the deuterated version indicates increased metabolic stability.
Visualizations: Pathways and Workflows
The following diagrams illustrate the core concepts and processes described in this guide.
Conclusion
The use of deuterated Rilpivirine in research represents a sophisticated and targeted approach to drug optimization. By leveraging the kinetic isotope effect, scientists can rationally design a molecule with attenuated metabolism, leading to a potentially superior pharmacokinetic profile characterized by a longer half-life and greater drug exposure. This could translate into a more convenient dosing regimen and an improved safety profile for patients undergoing HIV treatment. Furthermore, deuterated Rilpivirine is an indispensable tool in bioanalytical laboratories, serving as the ideal internal standard for the accurate quantification of the drug in biological samples. The principles and methodologies outlined in this guide underscore the significant potential of precision deuteration in the ongoing development of antiretroviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. cicasereports.org [cicasereports.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concert Pharmaceuticals, Inc. Announces CTP-656 Solid Dose Phase 1 Results Confirmed Superior Pharmacokinetic Profile To Kalydeco - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]
- 10. Population pharmacokinetics of Rilpivirine in HIV-1-infected patients treated with the single-tablet regimen rilpivirine/tenofovir/emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
An In-depth Technical Guide to the Certificate of Analysis for Rilpivirine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Rilpivirine-d6. A CoA is a critical document that ensures the quality, purity, and identity of a chemical substance, serving as a guarantee of its suitability for research and development purposes.[1][2][3] this compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, is primarily used as an internal standard in quantitative analyses, such as bioequivalence studies, using mass spectrometry.[4][5][6]
General Information
A Certificate of Analysis for this compound will typically commence with fundamental identifying information for the specific batch of the compound. This section is crucial for traceability and ensuring the correct material is being used.[2]
| Parameter | Typical Information |
| Product Name | This compound |
| Chemical Name | 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile[7] |
| CAS Number | 1312424-26-2[7][8][9] |
| Batch Number | Unique identifier for the specific production lot |
| Molecular Formula | C22H12D6N6[8][9] |
| Molecular Weight | 372.46 g/mol [7][10] |
| Storage Conditions | Recommended storage temperature, typically 2-8°C or -20°C[8][9][11] |
| Retest Date | The date by which the material should be re-analyzed to ensure it still meets specifications |
Physicochemical Properties
This section details the physical and chemical characteristics of this compound, which are important for its handling and use in experimental settings.
| Test | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO[6][11] | Conforms |
Quality Control and Purity Analysis
The core of the CoA lies in the detailed results of the analytical tests performed to confirm the identity and purity of this compound.
| Test | Specification | Typical Result |
| Chromatographic Purity (HPLC) | ≥95%[7] or ≥90%[8][9] | Conforms |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Identity (Mass Spectrometry) | Conforms to structure | Conforms |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d6)[6][11] | Conforms |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in a this compound Certificate of Analysis. These protocols are based on established analytical techniques for Rilpivirine and its deuterated analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate this compound from any impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) or C8 column, is typically used.[4][12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[12] The composition can be isocratic (constant) or a gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection Wavelength: Detection is usually carried out at a wavelength where Rilpivirine exhibits strong absorbance, such as 282 nm, 304 nm, or 306 nm.[12][13]
-
Injection Volume: A small volume, typically 10-20 µL, of a solution of this compound is injected.[12]
-
Data Analysis: The area of the this compound peak is calculated and expressed as a percentage of the total peak area to determine the chromatographic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful technique to confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for the this compound structure. The absence or significant reduction of signals corresponding to the methyl protons confirms the successful deuterium labeling.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to assess the extent of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).[4]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Mass Analysis: For identity confirmation, the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]⁺ ion would be around m/z 373.2.[4]
-
Isotopic Purity Analysis: The relative intensities of the mass signals for the unlabeled Rilpivirine (d0) and the various deuterated forms (d1-d6) are measured to calculate the percentage of deuterium incorporation.[11]
Visualizations
The following diagrams illustrate the workflow of a Certificate of Analysis and the structural relationship of this compound.
Caption: Workflow for the generation of a this compound Certificate of Analysis.
Caption: Structural relationship between Rilpivirine and this compound.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1312424-26-2 | MCC42426 | Biosynth [biosynth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS 1312424-26-2 | LGC Standards [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
Methodological & Application
Application Note: Quantification of Rilpivirine in Human Plasma using Rilpivirine-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rilpivirine in human plasma. The method utilizes a stable isotope-labeled internal standard, Rilpivirine-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Rilpivirine.[4]
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5][6] Accurate measurement of Rilpivirine concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in quantitative LC-MS/MS assays.[1][2][3] This is because deuterated standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample extraction and potential ion suppression or enhancement in the mass spectrometer.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Rilpivirine using this compound as an internal standard.
Experimental
Materials and Reagents
-
Rilpivirine analytical standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE)
-
Diethyl ether
-
Ammonium acetate
-
Water (deionized or Milli-Q)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of Rilpivirine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rilpivirine primary stock solution in a mixture of methanol and water (1:1, v/v) to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 1 µg/mL.[7]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]
-
Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (ratio may need optimization, e.g., 1:1 v/v).[4]
-
Vortex the tubes for 5 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[7]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]
Liquid Chromatography
-
Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[5]
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
-
Injection Volume: 10 µL.[7]
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [4] |
| Rilpivirine Recovery | 94.9% | [4] |
| This compound Recovery | 99.9% | [4] |
| Matrix Factor (IS-normalized) | 0.98 - 1.02 | [4] |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for Rilpivirine quantification.
Caption: Role of this compound in accurate quantification.
Discussion
The presented LC-MS/MS method provides a sensitive and specific approach for the quantification of Rilpivirine in human plasma. The use of this compound as an internal standard is critical for mitigating the variability associated with sample preparation and matrix effects, thereby ensuring the reliability of the results.[2] The high recovery of both the analyte and the internal standard demonstrates the efficiency of the liquid-liquid extraction procedure.[4] The linearity of the method covers the expected clinical concentration range of Rilpivirine.[4] This protocol can be adapted and validated for other biological matrices as needed.
Conclusion
This application note provides a comprehensive protocol for the quantification of Rilpivirine in human plasma using this compound as an internal standard. The method is accurate, precise, and suitable for a variety of research and drug development applications.
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
Application Note: Quantification of Rilpivirine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rilpivirine in human plasma. The method utilizes Rilpivirine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ionization mode. The method was validated according to regulatory guidelines and has been successfully applied to bioequivalence and pharmacokinetic studies.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This necessitates a reliable and validated analytical method for the quantification of Rilpivirine in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response.[3]
This application note provides a detailed protocol for the quantification of Rilpivirine in human plasma using an LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Rilpivirine reference standard was obtained from a commercial supplier.
-
This compound (internal standard) was acquired from Toronto Research Chemicals.[4]
-
HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether were purchased from a reputable chemical supplier.
-
Formic acid and ammonium acetate of analytical grade were used.
-
Drug-free human plasma (K2EDTA) was obtained from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
Stock and Working Solutions
-
Rilpivirine Stock Solution (1 mg/mL): An accurately weighed amount of Rilpivirine was dissolved in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): An accurately weighed amount of this compound was dissolved in methanol to achieve a concentration of 1 mg/mL.
-
Working Standard Solutions: Rilpivirine working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).[5]
-
Internal Standard Working Solution (1 µg/mL): The this compound stock solution was diluted with 50% methanol to a final concentration of 1 µg/mL.[6]
Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.[3]
-
Add a mixture of methyl-tert-butyl ether and diethyl ether.[3]
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Method
Liquid Chromatography
-
Column: Gemini C18 (150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium acetate).[1][6]
-
Flow Rate: 0.6 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: Ambient or controlled (e.g., 40 °C)
-
Run Time: 2.2 minutes[3]
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Caption: LC-MS/MS Method Parameters.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Rilpivirine in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) and accuracy (%bias) were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 6.00 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 500.00 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800.00 | < 15% | ± 15% | < 15% | ± 15% |
Data is representative and based on typical validation results.[6]
Recovery
The extraction recovery of Rilpivirine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Mean Extraction Recovery (%) |
| Rilpivirine | 94.9[3] |
| This compound (IS) | 99.9[3] |
Stability
The stability of Rilpivirine in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Rilpivirine is stable under these conditions.[3][6]
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of Rilpivirine in human plasma. The use of a deuterated internal standard effectively compensated for any matrix effects and ensured the reliability of the results. The short run time of 2.2 minutes allows for high-throughput analysis, making it suitable for studies with a large number of samples.[3] The method has been successfully applied in a bioequivalence study of a 25 mg Rilpivirine tablet formulation in healthy subjects.[3]
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of Rilpivirine in human plasma has been developed and validated. The method is sensitive, specific, and accurate, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of Rilpivirine.
References
- 1. actascientific.com [actascientific.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Rilpivirine in Human Plasma by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. The method utilizes a simple and rapid liquid-liquid extraction procedure for sample preparation and a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Rilpivirine-d6 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is robust and suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.
Introduction
Rilpivirine is an antiretroviral drug used in the treatment of HIV-1 infections.[1][2] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential side effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, adapted from established and published methodologies.[3]
Experimental
Materials and Reagents
-
Rilpivirine reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (blank, drug-free)
Instrumentation
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[3]
Preparation of Solutions
-
Rilpivirine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rilpivirine in methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).[3]
-
Vortex mix for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Gemini C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A: 2 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or a simple gradient can be optimized. A starting condition could be 60% B. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~2.5 minutes[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 25 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) | Collision Energy (CE) |
| Rilpivirine | 367.1[3] | 128.0[3] | 200 | 80 | 22 |
| This compound (IS) | 373.2[3] | 134.2[3] | 200 | 80 | 22 |
Method Validation and Performance
The method was validated according to regulatory guidelines. The performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Mean Extraction Recovery | Rilpivirine: 94.9%[3]this compound: 99.9%[3] |
| Matrix Effect | IS-normalized matrix factors ranged from 0.98 to 1.02.[3] |
The stability of Rilpivirine was assessed under various conditions including bench-top, freeze-thaw cycles, and long-term storage, with all results falling within acceptable limits.[3]
Workflow Diagram
Caption: Workflow for Rilpivirine analysis in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput, making it well-suited for routine therapeutic drug monitoring and clinical research.
References
- 1. Rilpivirine and Dolutegravir Simultaneously Measured via RP-HPLC-PDA with Box–Behnken Design Application: A Study of Forced Degradation under Various Conditions [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Rilpivirine-d6 Stock and Working Solutions for Mass Spectrometry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections.[1][2] Quantitative analysis of Rilpivirine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS) is a best practice in liquid chromatography-mass spectrometry (LC-MS) to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[3] Rilpivirine-d6, a deuterated analog of Rilpivirine, is an ideal internal standard for such assays.[4]
This document provides a detailed protocol for the preparation of this compound stock and working solutions to be used in quantitative bioanalysis.
Physicochemical and Storage Data
Proper handling and storage of this compound are critical to maintain its integrity and ensure accurate quantification. The following table summarizes key information for this compound.
| Parameter | Value | Source(s) |
| Chemical Formula | C₂₂H₁₂D₆N₆ | [5] |
| Molecular Weight | 372.46 g/mol | [3] |
| Form | Solid | [6][7] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[6][7] Slightly soluble in Ethyl Acetate (with heating).[4] | [4][6][7] |
| Purity | ≥95% (HPLC), ≥99% deuterated forms | [3][6] |
| Storage (Solid) | Long-term: -20°C[6][7] or 2-8°C.[3][5] Short-term: Room temperature.[4] | [3][4][5][6][7] |
| Stability (Solid) | ≥ 4 years at -20°C | [6][7] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C for long-term stability. |
Experimental Protocols
The following protocols describe the preparation of a 1 mg/mL stock solution and subsequent dilution to a 100 ng/mL working solution.
Materials and Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), HPLC or MS grade
-
Methanol, HPLC or MS grade
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Vortex mixer
-
Sonicator bath
-
Cryo-storage vials
Protocol for this compound Stock Solution (1 mg/mL)
This primary stock solution serves as the basis for all subsequent working solutions.
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of DMSO.
-
Mixing: Vortex the flask for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, bring the flask to the final 1 mL volume with DMSO. Invert the flask several times to ensure homogeneity.
-
Storage: Aliquot the stock solution into clearly labeled cryo-vials. Store at -20°C for long-term use.[6][7]
Protocol for this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution. The final concentration should be appropriate for the expected concentration range of the analyte in the study samples. A final working concentration of 100 ng/mL is suitable for typical bioanalytical assays for Rilpivirine, which often have calibration ranges from 0.5 to 200 ng/mL or 2 to 1000 ng/mL.[4][8]
3.3.1 Intermediate Working Solution (10 µg/mL)
-
Preparation: Pipette 10 µL of the 1 mg/mL this compound stock solution into a clean tube or vial.
-
Dilution: Add 990 µL of methanol to achieve a total volume of 1 mL.
-
Mixing: Vortex thoroughly to ensure a homogenous solution. This creates a 1:100 dilution, resulting in a 10 µg/mL intermediate solution.
3.3.2 Final Working Solution (100 ng/mL)
-
Preparation: Pipette 10 µL of the 10 µg/mL intermediate working solution into a clean tube or vial.
-
Dilution: Add 990 µL of methanol.
-
Mixing: Vortex thoroughly. This 1:100 dilution of the intermediate solution results in a final working concentration of 100 ng/mL.
-
Application: This final working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples prior to extraction and LC-MS analysis.
Workflow Diagram
The following diagram illustrates the complete workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
References
- 1. ionsource.com [ionsource.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. nebiolab.com [nebiolab.com]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. waters.com [waters.com]
- 8. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Rilpivirine-d6 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rilpivirine-d6 as a crucial tool in the pharmacokinetic and drug metabolism studies of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] This document includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of metabolic pathways and experimental workflows.
Introduction to Rilpivirine and the Role of this compound
Rilpivirine is a potent antiretroviral drug.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is critical for optimizing dosing and ensuring therapeutic efficacy. This compound, a deuterated analog of Rilpivirine, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its nearly identical chemical and physical properties to Rilpivirine, but distinct mass, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.[3]
Pharmacokinetic Profile of Rilpivirine
Rilpivirine's pharmacokinetic properties vary depending on the formulation (oral tablets or long-acting intramuscular injection). It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4][5][6][7] The majority of the drug is eliminated in the feces.[1][7]
Table 1: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours | [1] |
| Plasma Half-life (t½) | ~45-50 hours | [1][5] |
| Maximum Plasma Concentration (Cmax) | 204 ± 76 ng/mL | [5] |
| Minimum Plasma Concentration (Cmin) | 67 ± 30 ng/mL | [5] |
| Area Under the Curve (AUC) | 2589 ± 869 ng·h/mL | [5] |
| Protein Binding | 99.7% (primarily to albumin) | [1] |
Data from studies in healthy volunteers.
Table 2: Pharmacokinetic Parameters of Long-Acting Intramuscular Rilpivirine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 days | [4] |
| Plasma Half-life (t½) | ~13-28 weeks | [1][4][7] |
| Maximum Plasma Concentration (Cmax) (600 mg IM monthly) | 120 ng/mL | [4] |
| Trough Plasma Concentration (Ctau) (600 mg IM monthly) | 84.9 ng/mL | [4] |
| Maximum Plasma Concentration (Cmax) (900 mg IM every 2 months) | 133 ng/mL | [4] |
| Trough Plasma Concentration (Ctau) (900 mg IM every 2 months) | 65.6 ng/mL | [4] |
Rilpivirine Metabolism
Rilpivirine undergoes extensive metabolism, primarily through oxidation by CYP3A4.[1][7] The resulting metabolites can then be further processed through glucuronidation.[1] After oral administration, several metabolites have been identified, including oxidation products and glucuronides.[1][8] Following intramuscular injection, two primary metabolites detected in plasma are 2-hydroxymethyl-RPV and RPV N-glucuronide.[8][9]
Caption: Metabolic pathway of Rilpivirine.
Experimental Protocol: Quantification of Rilpivirine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Rilpivirine in human plasma.
Materials and Reagents
-
Rilpivirine reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether[3]
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent[3]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rilpivirine and this compound in methanol or a suitable organic solvent to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Rilpivirine stock solution with a mixture of methanol and water to prepare working solutions for calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 0.5-200 ng/mL) and at least three levels of QC samples (low, medium, and high).[3]
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed volume of the IS working solution (this compound).[3]
-
Vortex briefly.
-
Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).[3]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | Gemini C18 (150 × 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000, Sciex, or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions (MRM) | Rilpivirine: m/z 367.1 → 128.0[3]this compound: m/z 373.2 → 134.2[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Analysis
-
Integrate the peak areas for Rilpivirine and this compound.
-
Calculate the peak area ratio of Rilpivirine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Rilpivirine in the QC and unknown samples from the calibration curve.
Caption: LC-MS/MS analytical workflow.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Rilpivirine in biological matrices. The provided protocols and data serve as a valuable resource for researchers involved in pharmacokinetic and drug metabolism studies of Rilpivirine, facilitating a deeper understanding of its disposition in the body and aiding in the development of safe and effective therapeutic regimens.
References
- 1. Rilpivirine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of Long-Acting Rilpivirine After Intramuscular Injection: HIV Prevention Trials Network Study 076 (HPTN 076) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icap.columbia.edu [icap.columbia.edu]
Application Notes: Rilpivirine-d6 for Therapeutic Drug Monitoring of Rilpivirine
Introduction
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic Drug Monitoring (TDM) of rilpivirine is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions.[1][2][3] Rilpivirine-d6, a deuterated stable isotope of rilpivirine, serves as an ideal internal standard (IS) for the quantification of rilpivirine in biological matrices, primarily plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] Its use improves the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.[4]
Principle of the Method
The methodology involves the extraction of rilpivirine and the internal standard, this compound, from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of rilpivirine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Clinical Significance of Rilpivirine TDM
TDM for rilpivirine is indicated to prevent virological failure.[6] There is a significant inter-individual pharmacokinetic variability that can affect the efficacy and safety of the treatment.[7][8] Monitoring plasma concentrations helps in maintaining trough concentrations above the efficacy threshold, which is often recommended to be at least 50 ng/mL to increase the probability of a positive virological response.[7] Some studies suggest that a higher target trough concentration of 70 ng/mL could be beneficial.[7][9]
Experimental Workflow
The general workflow for the therapeutic drug monitoring of rilpivirine using this compound as an internal standard is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the determination of rilpivirine using this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 |
| Internal Standard | This compound |
| Sample Volume | 50 µL |
| Extraction Method | Liquid-Liquid Extraction (Methyl-tert-butyl ether and Diethyl ether) |
| Chromatographic Column | Gemini C18 (150 x 4.6 mm, 5 µm) |
| Run Time | 2.2 min |
| Ionization Mode | Positive Ionization |
| Rilpivirine Transition (m/z) | 367.1 → 128.0 |
| This compound Transition (m/z) | 373.2 → 134.2 |
Data sourced from a study on a reliable LC-MS/MS assay for rilpivirine estimation in human plasma.[4]
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Mean Extraction Recovery (Rilpivirine) | 94.9% |
| Mean Extraction Recovery (this compound) | 99.9% |
| IS-Normalized Matrix Factor | 0.98 - 1.02 |
| Reproducibility (% change) | Within ±15% |
Data sourced from a study on a reliable LC-MS/MS assay for rilpivirine estimation in human plasma.[4]
Detailed Experimental Protocols
Materials and Reagents:
-
Rilpivirine reference standard
-
This compound (Internal Standard)
-
HPLC grade Methanol, Acetonitrile, Methyl-tert-butyl ether, Diethyl ether
-
Formic acid
-
Ammonium acetate
-
Human plasma (blank)
-
Deionized water
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a validated method for rilpivirine quantification in human plasma.[4]
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add the working solution of this compound (internal standard).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of a mixture of methyl-tert-butyl ether and diethyl ether.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are representative conditions for the chromatographic and mass spectrometric analysis.
Liquid Chromatography (LC) Conditions:
-
Column: Gemini C18 (150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid buffer (80:20, v/v) is a commonly used mobile phase.[10]
-
Flow Rate: 0.5 mL/min[10]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dwell Time: 200 ms per transition.
Data Analysis and Quantification:
-
Integrate the peak areas for both rilpivirine and this compound for each sample, calibrator, and quality control sample.
-
Calculate the peak area ratio of rilpivirine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of rilpivirine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship of TDM in Clinical Decision Making
The following diagram illustrates the role of rilpivirine TDM in patient management.
References
- 1. Development and application of a simple LC-MS method for the determination of plasma rilpivirine (TMC-278) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1312424-26-2 | MCC42426 | Biosynth [biosynth.com]
- 6. tdm-monografie.org [tdm-monografie.org]
- 7. Usefulness of therapeutic drug monitoring of rilpivirine and its relationship with virologic response and resistance in a cohort of naive and pretreated HIV‐infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabotegravir/Rilpivirine TDM recommandations [hivfrenchresistance.org]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometric assay for the non-nucleoside reverse transcriptase inhibitor rilpivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rilpivirine Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Rilpivirine in biological matrices for quantitative analysis, utilizing a deuterated internal standard. The following sections outline three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
Introduction
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate quantification of Rilpivirine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
This guide details the protocols for three widely used sample preparation techniques, providing a comparative overview to aid in method selection and implementation.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the required limit of quantification, sample throughput needs, and available resources. Below is a summary of the quantitative performance of LLE, PPT, and a representative SPE method for Rilpivirine analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 0.5 - 200[1] | 0.5 - 400[2] | Typically 1 - 5000 |
| Mean Recovery (%) | Rilpivirine: ~95%[1], IS: ~99%[1] | >90% | >90% |
| Matrix Effect | Minimal, IS-normalized factor ~1.0[1] | Potential for ion suppression | Minimal, provides clean extracts |
| Precision (%CV) | < 15%[1] | < 15%[2] | < 15% |
| Accuracy (%) | Within ±15% of nominal values[1] | Within ±15% of nominal values[2] | Within ±15% of nominal values |
| Sample Throughput | Moderate | High | Moderate to High (with automation) |
| Cost per Sample | Low to Moderate | Low | High |
| Selectivity | Good | Moderate | Excellent |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective method for extracting Rilpivirine from plasma samples. It involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.
Materials:
-
Human plasma (or other biological matrix)
-
Rilpivirine analytical standard
-
This compound (or other suitable deuterated standard)
-
Methyl-tert-butyl ether (MTBE)
-
Diethyl ether
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.[1]
-
Add 10 µL of this compound internal standard (IS) working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solution.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Protein Precipitation (PPT)
PPT is a simple and high-throughput method suitable for the rapid preparation of a large number of samples. It involves the addition of an organic solvent or an acid to precipitate plasma proteins, which are then removed by centrifugation.
Materials:
-
Human plasma (or other biological matrix)
-
Rilpivirine analytical standard
-
This compound (or other suitable deuterated standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (with plate rotor if using 96-well plates)
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of this compound internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[3] The ratio of precipitation solvent to plasma is typically 3:1 (v/v).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or another 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.
Protein Precipitation Workflow
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by effectively removing matrix interferences, leading to improved assay sensitivity and robustness. This protocol is based on a generic method using a polymeric reversed-phase sorbent like Oasis HLB, which is suitable for a wide range of analytes, including Rilpivirine.
Materials:
-
Human plasma (or other biological matrix)
-
Rilpivirine analytical standard
-
This compound (or other suitable deuterated standard)
-
SPE cartridges (e.g., Oasis HLB, 1cc, 30mg)
-
Phosphoric acid (4% in water)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of this compound internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a stronger vacuum to dry the sorbent for 1-2 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction Workflow
Conclusion
The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method for Rilpivirine. Liquid-Liquid Extraction offers a balance of cleanliness and cost-effectiveness. Protein Precipitation is a rapid and simple method ideal for high-throughput screening. Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is often necessary for regulated bioanalysis. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Rilpivirine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor signal intensity of Rilpivirine-d6 during analytical experiments.
Troubleshooting Guide: Poor Signal Intensity of this compound
Low signal intensity of the internal standard, this compound, can compromise the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Step 1: Initial Assessment & Easy Checks
Before delving into complex instrument parameters, it is crucial to rule out common and easily rectifiable errors.
Question: Have you verified the basics of your sample preparation and instrument setup?
Answer:
-
Concentration & Dilution Errors: Double-check all calculations for the preparation of your this compound stock and working solutions. An error in dilution can directly lead to a weaker than expected signal.
-
Pipetting Accuracy: Ensure that all pipettes used for dispensing this compound are properly calibrated and that correct pipetting techniques are being employed.
-
Vial and Cap Issues: Inspect the sample vial for proper sealing. A loose cap can lead to solvent evaporation and a subsequent change in concentration. Ensure the vial septa are not cored, which could interfere with sample injection.
-
Injection Volume: Confirm that the correct injection volume is programmed in the instrument method.
Step 2: Investigating Sample & Standard Integrity
The chemical stability and integrity of this compound are paramount for a consistent signal.
Question: Could the this compound standard have degraded?
Answer:
This compound is generally stable, with a shelf life of at least four years when stored correctly.[1] However, improper handling or storage can lead to degradation.
-
Storage Conditions: this compound should be stored at -20°C.[1] Verify that the standard has been consistently stored at the recommended temperature.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution. Consider preparing smaller aliquots for daily use.
-
Solvent Stability: this compound is soluble in DMSO.[1] Ensure the solvent used is of high purity and has not degraded. The stability of Rilpivirine in the working solution solvent should also be considered.
-
Contamination: Check for any signs of contamination in the stock or working solutions.
Experimental Protocol: Verifying Standard Integrity
-
Prepare a fresh dilution of this compound from a new or trusted stock vial.
-
Analyze the freshly prepared standard alongside the problematic sample.
-
Compare the signal intensities. If the fresh standard provides a significantly higher signal, it is likely that the original working solution has degraded or was prepared incorrectly.
Step 3: Liquid Chromatography (LC) System Troubleshooting
Issues within the LC system can lead to poor peak shape, retention time shifts, and consequently, lower signal intensity.
Question: Is the chromatographic performance optimal for this compound?
Answer:
-
Column Performance: A deteriorating LC column can cause peak broadening and tailing, which reduces the peak height and signal-to-noise ratio. Evaluate the column's performance by checking the peak shape and retention time of a known standard.
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and of the appropriate pH. Inconsistent mobile phase composition can affect the retention and ionization of this compound. A common mobile phase for Rilpivirine analysis consists of acetonitrile and a formic acid buffer.[2]
-
System Leaks: Check for any leaks in the LC system, as this can lead to fluctuations in flow rate and pressure, affecting retention time and signal stability.
Step 4: Mass Spectrometry (MS) System Troubleshooting
The mass spectrometer is a critical component for signal detection. A variety of factors can influence its performance.
Question: Are the mass spectrometer settings optimized for this compound?
Answer:
-
Ion Source Contamination: The ion source is susceptible to contamination from the sample matrix and mobile phase additives. A dirty ion source can significantly suppress the signal. Regular cleaning of the ion source is recommended.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. An out-of-tune instrument will exhibit poor sensitivity.
-
Ionization Mode: Rilpivirine and its deuterated analog are typically analyzed in positive ionization mode.[3]
-
Precursor and Product Ions: Verify that the correct precursor and product ion transitions are being monitored. For this compound, a common transition is m/z 373.2 → 134.2.[3]
-
Collision Energy and Other MS Parameters: Optimize the collision energy and other compound-specific parameters to achieve the maximum signal intensity for the this compound fragment ion.
Quantitative Data: Rilpivirine and this compound Mass Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rilpivirine | 367.1 | 128.0 | [3] |
| This compound | 373.2 | 134.2 | [3] |
Step 5: Matrix Effects
The sample matrix can significantly impact the ionization efficiency of the analyte and internal standard, leading to ion suppression or enhancement.
Question: Could matrix effects be suppressing the this compound signal?
Answer:
While deuterated internal standards are designed to co-elute with the analyte and compensate for matrix effects, this is not always perfect.[4][5]
-
Differential Matrix Effects: It is possible for the matrix to affect the ionization of this compound differently than Rilpivirine, especially if there is a slight chromatographic separation between the two.
-
Sample Preparation: The efficiency of the sample extraction method can influence the extent of matrix effects. A more thorough sample clean-up can reduce interfering compounds. Common extraction methods for Rilpivirine include liquid-liquid extraction.[3]
Experimental Protocol: Assessing Matrix Effects
-
Post-Extraction Spike: Prepare two sets of samples.
-
Set A: Extract a blank matrix sample and then spike with this compound.
-
Set B: Prepare this compound in the reconstitution solvent at the same concentration as Set A.
-
-
Analyze both sets and compare the peak areas of this compound.
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound? A1: this compound should be stored at -20°C for long-term stability.[1]
Q2: What is the expected molecular weight of this compound? A2: The molecular weight of this compound is approximately 372.46 g/mol .[6] The hydrochloride salt form will have a higher formula weight.[1]
Q3: In which solvents is this compound soluble? A3: this compound is soluble in DMSO.[1] It is slightly soluble in ethyl acetate with heating.[7]
Q4: Can I use a different internal standard if I continue to have issues with this compound? A4: While a stable isotope-labeled internal standard like this compound is ideal, a structural analog could be considered if issues persist. However, this would require a thorough re-validation of the analytical method.
Q5: My this compound signal is inconsistent across a batch of samples. What could be the cause? A5: Inconsistent signal intensity across a batch can be due to several factors, including inconsistent sample preparation, variable matrix effects between samples, or issues with the autosampler.
Visualizations
Caption: Troubleshooting workflow for poor this compound signal intensity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for the non-nucleoside reverse transcriptase inhibitor rilpivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.usbio.net [cdn.usbio.net]
Technical Support Center: Rilpivirine-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the detection of Rilpivirine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Rilpivirine and this compound?
The commonly used precursor to product ion transitions for Rilpivirine and its deuterated internal standard, this compound, are monitored in positive ionization mode.[1]
Q2: What type of analytical column is recommended for this compound analysis?
A Gemini C18 column (150 x 4.6 mm, 5 µm) has been successfully used for the chromatographic separation of Rilpivirine and this compound.[1]
Q3: What are the general considerations for sample preparation of plasma samples for this compound analysis?
Liquid-liquid extraction is a common method for extracting Rilpivirine and this compound from human plasma. A mixture of methyl-tert-butyl ether and diethyl ether has been shown to provide consistent and reproducible recovery.[1] Another effective technique is protein precipitation.
Q4: My this compound signal is low or absent. What are the potential causes?
Low or no signal for this compound can stem from several factors, including issues with the sample preparation, the LC system, or the mass spectrometer itself. A systematic approach to troubleshooting is recommended to identify the root cause.
Q5: I'm observing peak tailing or fronting for my this compound peak. How can I improve the peak shape?
Poor peak shape for this compound, a basic compound, can be caused by secondary interactions with the stationary phase, issues with the mobile phase, or column degradation. Adjusting the mobile phase pH or using a different column chemistry can often resolve these issues.
Q6: I am seeing this compound signal in my blank injections (carryover). What steps can I take to minimize this?
Carryover of this compound can lead to inaccurate quantification. This can be caused by the autosampler, column, or transfer lines. Implementing a robust wash protocol for the autosampler and ensuring proper flushing of the column between injections are critical steps to mitigate carryover.
Troubleshooting Guides
Issue 1: No or Low Signal Intensity for this compound
Symptoms:
-
No peak is observed at the expected retention time for this compound.
-
The peak intensity is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Preparation Issue | Verify the accuracy of the spiking concentration of this compound in your samples. Ensure the extraction procedure is performed correctly and consistently. |
| LC System Malfunction | Check for leaks in the LC system. Ensure the mobile phase composition is correct and the pumps are functioning properly. Confirm that the injection volume is accurate. |
| Mass Spectrometer Settings | Ensure the mass spectrometer is in the correct ionization mode (positive ion mode for this compound). Verify that the correct MRM transition is being monitored. Optimize the collision energy and declustering potential for the this compound transition. |
| Source Contamination | A dirty ion source can lead to a significant drop in signal intensity. Clean the ion source according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The this compound peak is asymmetrical, with a tailing or fronting edge.
-
Poor peak shape can lead to inconsistent integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions on the Column | Rilpivirine is a basic compound and can interact with residual silanol groups on the silica-based column, leading to peak tailing. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the silanol groups and reduce these interactions. Consider using a column with end-capping or a different stationary phase. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase is of high quality and has been properly degassed. The organic solvent composition can affect peak shape; optimize the gradient or isocratic conditions. |
| Column Degradation | Over time, columns can degrade, leading to poor peak shape. Replace the column with a new one of the same type. |
Issue 3: High Background or Carryover
Symptoms:
-
A significant peak for this compound is observed in blank injections immediately following a high-concentration sample.
-
High background noise can interfere with the detection of low-level analytes.
Possible Causes and Solutions:
| Cause | Solution |
| Autosampler Contamination | The injection needle and sample loop can be sources of carryover. Implement a rigorous needle wash protocol using a strong solvent. |
| Column Carryover | This compound may be retained on the column and slowly elute in subsequent runs. Increase the column wash time at the end of each run with a high percentage of organic solvent. |
| Contaminated Mobile Phase | Ensure that the mobile phases are freshly prepared with high-purity solvents. |
Data Presentation
Table 1: Mass Spectrometer and Chromatographic Parameters for Rilpivirine and this compound Analysis
| Parameter | Rilpivirine | This compound (Internal Standard) |
| Ionization Mode | Positive | Positive |
| Precursor Ion (m/z) | 367.1 | 373.2 |
| Product Ion (m/z) | 128.0 | 134.2 |
| Collision Energy (CE) | User Optimized | User Optimized |
| Declustering Potential (DP) | User Optimized | User Optimized |
| Analytical Column | Gemini C18 (150 x 4.6 mm, 5 µm) | Gemini C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | Isocratic or Gradient (User Optimized) | Isocratic or Gradient (User Optimized) |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., a mixture of methyl-tert-butyl ether and diethyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Optimization of Mass Spectrometer Parameters (CE and DP)
Note: The following is a general procedure. Specific steps may vary depending on the mass spectrometer manufacturer and software.
-
Prepare a standard solution of this compound in the mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 373.2).
-
Perform a product ion scan to identify the major fragment ions. The most intense and stable fragment ion should be selected as the product ion (e.g., m/z 134.2).
-
Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.
-
Optimize Declustering Potential (DP): While infusing the this compound solution, ramp the DP voltage across a relevant range (e.g., 20-150 V) and monitor the signal intensity of the precursor ion. The DP value that yields the maximum intensity should be selected.
-
Optimize Collision Energy (CE): Using the optimized DP, ramp the CE voltage across a suitable range (e.g., 10-60 eV) while monitoring the intensity of the product ion. The CE value that produces the highest and most stable signal for the product ion should be chosen.
Visualizations
Caption: A generalized workflow for the analysis of this compound in plasma samples.
References
Rilpivirine-d6 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rilpivirine-d6 in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Rilpivirine, where this compound is commonly used as an internal standard.
Issue 1: High Variability in this compound Signal
Possible Causes:
-
Inconsistent Sample Handling: Variations in temperature and light exposure during sample preparation can lead to degradation.
-
Matrix Effects: The presence of interfering substances in the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer.
-
Pipetting Errors: Inaccurate pipetting of the internal standard solution.
-
Degradation of Stock Solution: The this compound stock solution may have degraded over time.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples, calibrators, and quality controls are treated identically. Minimize exposure to light and maintain consistent temperatures.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. If significant matrix effects are observed, consider a more rigorous sample clean-up procedure or a different chromatographic method.
-
Verify Pipette Accuracy: Calibrate and verify the accuracy and precision of all pipettes used for dispensing the internal standard.
-
Prepare Fresh Stock Solutions: If degradation of the stock solution is suspected, prepare a fresh solution from a reliable source and compare its performance to the old solution.
Issue 2: Appearance of Unexpected Peaks in the this compound Chromatogram
Possible Causes:
-
Degradation: this compound may be degrading into one or more products.
-
Contamination: The biological matrix or the extraction solvents may be contaminated.
-
Isotopic Impurity: The this compound standard may contain isotopic impurities.
Troubleshooting Steps:
-
Investigate Degradation: Based on forced degradation studies of Rilpivirine, the primary degradation products are RLP-Amide A, RLP-Amide B, and the Z-isomer of Rilpivirine.[1][2] Analyze the mass spectra of the unknown peaks to see if they correspond to these known degradants (with the appropriate mass shift for the deuterium labels).
-
Analyze Blank Samples: Extract and analyze a blank matrix sample (without the internal standard) to check for endogenous interferences or contamination.
-
Check Solvent Purity: Run a solvent blank to ensure the solvents are free from contaminants.
-
Verify Internal Standard Purity: Obtain the certificate of analysis for the this compound standard to check for any reported impurities.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to degradation in biological matrices?
A1: While this compound is a stable isotope-labeled internal standard, it can be susceptible to degradation under certain conditions, similar to the parent drug, Rilpivirine. Forced degradation studies on Rilpivirine have shown that it degrades under acidic, basic, and photolytic conditions.[1][3][4] Therefore, it is crucial to handle biological samples containing this compound with care, minimizing exposure to harsh pH conditions and light.
Q2: What are the known degradation products of Rilpivirine?
A2: Forced degradation studies have identified several key degradation products of Rilpivirine:
-
RLP Amide A and RLP Amide B: Formed under acidic and basic hydrolysis conditions.[1]
-
Z-Rilpivirine: An isomer formed under photolytic conditions.[1]
-
Oxidative Degradation Products: Formed in the presence of oxidizing agents.[2]
It is plausible that this compound would form the deuterated analogues of these degradation products under similar stress conditions.
Q3: Can the deuterium labels on this compound exchange with protons from the matrix?
A3: Deuterium labels on aromatic rings, like those in this compound, are generally stable and have a very low risk of back-exchange with protons from the biological matrix under typical bioanalytical conditions. However, exposure to extreme pH or high temperatures for prolonged periods could potentially facilitate this exchange, although this is unlikely during a standard sample preparation workflow.
Q4: How should I prepare and store this compound stock solutions to ensure stability?
A4: To maintain the stability of this compound stock solutions:
-
Solvent Selection: Prepare stock solutions in a high-purity organic solvent in which this compound is readily soluble and stable, such as methanol or acetonitrile.
-
Storage Conditions: Store stock solutions in tightly sealed, amber glass vials at -20°C or lower to protect from light and prevent evaporation.
-
Working Solutions: Prepare fresh working solutions from the stock solution daily or as needed and store them under similar protected conditions.
Q5: What are the key stability tests to perform for this compound in a bioanalytical method validation?
A5: During method validation, the stability of Rilpivirine (and by extension, the assumed stability of this compound) should be thoroughly evaluated in the biological matrix of interest. Key stability tests include:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.
-
Bench-Top Stability: Evaluate the stability at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix when stored at a specific temperature (e.g., -80°C) for an extended period.
-
Stock Solution Stability: Confirm the stability of the stock and working solutions under their storage conditions.
Quantitative Data Summary
The following tables summarize data from forced degradation studies on Rilpivirine, which can be indicative of the potential stability issues for this compound.
Table 1: Summary of Rilpivirine Degradation under Various Stress Conditions
| Stress Condition | Reagent/Environment | Temperature | Duration | % Degradation of Rilpivirine | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.5M HCl | 70°C | 48 h | 0.4% | RLP-Amide A, RLP-Amide B | [4] |
| Base Hydrolysis | 0.1N NaOH | 60°C | 24 h | Not specified | RLP-Amide A, RLP-Amide B | [5] |
| Oxidative | 30% H₂O₂ | Room Temp | 6 h | 1.6% | Oxidative degradants | [4] |
| Thermal | Hot Air Oven | 110°C | 3 h | Not specified | Thermal degradants | [5] |
| Photolytic | Xenon Arc Lamp | 35°C | 1 h | 6.5% | Z-Rilpivirine | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Rilpivirine
This protocol outlines a general procedure for conducting forced degradation studies on Rilpivirine to identify potential degradation products. The same principles apply to assessing the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of Rilpivirine (or this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.5M HCl.
-
Incubate the mixture at 70°C for 48 hours.
-
Cool the solution, neutralize with 0.5M NaOH, and dilute with mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 6 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a small amount of Rilpivirine powder to a petri dish.
-
Place it in a hot air oven at 110°C for 3 hours.
-
Dissolve the stressed powder in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Rilpivirine in a quartz cuvette to a photostability chamber (xenon arc lamp) for a specified duration.
-
Analyze the solution by a stability-indicating HPLC method.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.
Visualizations
Caption: Bioanalytical workflow for the quantification of Rilpivirine using this compound as an internal standard.
Caption: Potential degradation pathways for Rilpivirine and its deuterated analogue (this compound).
References
- 1. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 2. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 3. jopcr.com [jopcr.com]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Minimizing Carryover in Rilpivirine LC-MS/MS Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Rilpivirine LC-MS/MS assays.
Troubleshooting Guides
Issue: Persistent Rilpivirine Signal in Blank Injections
If you are observing a persistent signal for Rilpivirine in your blank injections following the analysis of a high-concentration sample, it is indicative of carryover. This guide provides a systematic approach to identify the source of the carryover and mitigate it.
Step 1: Differentiate Between Carryover and System Contamination
The first step is to determine if the issue is true carryover from a preceding injection or a more general system contamination.
-
Experimental Protocol:
-
Inject a "Pre-Blank" (a blank solvent injection before any high-concentration sample). The signal for Rilpivirine should be negligible.
-
Inject a high-concentration Rilpivirine standard or sample.
-
Inject a series of "Post-Blanks" (typically 3-5 blank solvent injections).
-
Analysis:
-
Step 2: Isolate the Source of Carryover
Once carryover is confirmed, the next step is to systematically isolate the component of the LC-MS/MS system that is the primary source. Rilpivirine is a non-polar, hydrophobic compound, making it prone to adsorption onto various surfaces within the system.[2][3]
-
Experimental Workflow:
Caption: Systematic workflow for troubleshooting Rilpivirine carryover.
-
Experimental Protocols for Source Isolation:
-
Test for Autosampler Carryover:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a high-concentration Rilpivirine standard followed by blank injections.
-
If carryover persists, the autosampler (injector needle, sample loop, rotor seal) is a likely source.[4]
-
-
Test for Column Carryover:
-
If autosampler carryover is ruled out, reinstall a brand new analytical column (and guard column, if used).
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If carryover is significantly reduced, the original column was the primary source.[5]
-
-
Test for System Plumbing Carryover:
-
If carryover is still present with a new column, other components like tubing or valves may be the cause.[1] This is less common but possible with highly adsorptive compounds.
-
-
Step 3: Implement Corrective Actions
Based on the isolated source, implement the following corrective actions.
| Source of Carryover | Recommended Corrective Actions |
| Autosampler | 1. Optimize Needle Wash: Use a strong, organic solvent wash. For Rilpivirine, a mixture of isopropanol (IPA), acetonitrile (ACN), and methanol (MeOH) can be effective. Ensure the wash volume is sufficient and the wash time is adequate.[4] 2. Modify Wash Protocol: Consider a multi-step wash, starting with a solvent that Rilpivirine is highly soluble in, followed by a weaker solvent to rinse. An autosampler needle seat backflush, if available, can be a powerful solution.[6] 3. Replace Consumables: Replace the injector rotor seal and needle if they are worn or have become sites of analyte adsorption.[1] Consider switching from a PEEK needle to a stainless steel needle if hydrophobic interactions are suspected.[7][8] |
| LC Column | 1. Optimize Column Wash: A continuous high-organic wash may not be as effective as cycling between high and low organic mobile phases during the column wash step of the gradient.[9] This can help to "strip" adsorbed Rilpivirine from the stationary phase. 2. Increase Re-equilibration Time: A longer column equilibration time can help to wash away retained analytes.[4] 3. Select an Alternative Column: Different C18 columns can exhibit varying levels of carryover, even with the same nominal chemistry.[9] Experimenting with a different brand or a column with a different end-capping may be beneficial. |
| System Plumbing/Contamination | 1. System Flush: Flush the entire LC system (with the column removed) with a strong solvent like isopropanol (IPA).[10] A mixture of acetonitrile, acetone, and IPA (1:1:1) can be used for very hydrophobic contaminants.[10] 2. Check Mobile Phase: Prepare fresh mobile phase and blank solutions to rule out contamination of the solvents themselves.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is Rilpivirine prone to carryover?
Rilpivirine is a diarylpyrimidine derivative that is non-polar and hydrophobic.[3] Compounds with these properties tend to have "sticky" behavior, meaning they can adsorb to surfaces within the LC-MS/MS system, such as tubing, injector parts, and the stationary phase of the column.[11] This adsorption can lead to the gradual release of the analyte in subsequent injections, causing carryover.
Q2: What is an acceptable level of carryover for a bioanalytical method?
For regulated bioanalysis, carryover in a blank sample following a high-concentration standard should not be greater than 20% of the lower limit of quantitation (LLOQ) for the analyte.[1]
Q3: What are the best wash solvents for minimizing Rilpivirine carryover?
There is no single universal "best" wash solvent, as the optimal choice depends on the specific LC system and conditions. However, for a hydrophobic compound like Rilpivirine, a strong organic solvent or a mixture of solvents is generally required.
| Wash Solvent Composition | Rationale |
| 100% Isopropanol (IPA) | Good at solvating a wide range of organic molecules and is generally safe for LC hardware.[10] |
| Acetonitrile/Methanol/IPA (1:1:1) | A strong, aggressive organic mixture for removing stubborn hydrophobic compounds.[10] |
| 1:1 Methanol/Water | Mentioned as an injector washing solvent in a validated Rilpivirine method.[12] |
| Mobile Phase B (High Organic) | Using the high organic component of your mobile phase is a common and often effective strategy. |
It is recommended to start with a strong organic solvent mixture and optimize from there.
Q4: Can my mobile phase composition affect Rilpivirine carryover?
Yes, absolutely. The mobile phase plays a critical role in preventing and mitigating carryover.
-
Gradient Elution: A steep gradient that ends at a high percentage of organic solvent is crucial for eluting a hydrophobic compound like Rilpivirine from the column. A post-gradient hold at high organic composition can help wash the column.
-
Mobile Phase Additives: While a validated method for Rilpivirine used 0.1% acetic acid in 5 mM ammonium acetate, be aware that additives can sometimes contribute to carryover or ion suppression.[12] If you suspect this, try a simplified mobile phase.
-
pH: The pH of the mobile phase can affect the ionization state and retention of Rilpivirine, which could in turn influence its tendency for carryover.
Q5: How can I proactively prevent carryover in my Rilpivirine assays?
Proactive prevention is key to maintaining data quality and high throughput.
Caption: Proactive strategies to prevent Rilpivirine carryover.
-
Injection Sequence: When possible, arrange your sample sequence from the lowest expected concentration to the highest.[4]
-
Blank Injections: Place blank injections immediately after high-concentration standards or samples in your sequence to wash the system and monitor for carryover.[11]
-
System Suitability: Before running a large batch of samples, inject a high-concentration standard followed by a blank to ensure the system is clean and carryover is within acceptable limits.
-
Regular Maintenance: Adhere to a regular preventative maintenance schedule for your LC-MS/MS system, including the replacement of common wear-and-tear parts like injector seals.[1]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An alternative solution to overcome carryover issues in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. help.waters.com [help.waters.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the best way to flush a liquid chromatography system to remove contamination? [sciex.com]
- 11. youtube.com [youtube.com]
- 12. alliedacademies.org [alliedacademies.org]
Refinement of extraction procedures for Rilpivirine and Rilpivirine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Rilpivirine and its deuterated internal standard, Rilpivirine-d6, from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Rilpivirine and this compound.
Issue 1: Low Analyte Recovery
Question: We are experiencing low recovery for both Rilpivirine and this compound after extraction. What are the potential causes and how can we troubleshoot this?
Answer:
Low recovery can stem from several factors throughout the extraction process. Here is a systematic approach to identifying and resolving the issue:
-
Incomplete Protein Precipitation: If using protein precipitation, ensure the precipitant (e.g., acetonitrile, methanol) is added in the correct ratio to the sample volume and that vortexing is adequate to ensure thorough mixing and complete protein removal. Inefficient precipitation can lead to the analyte being trapped in the protein pellet.
-
Suboptimal pH: The pH of the sample can influence the charge state of Rilpivirine, affecting its solubility in the extraction solvent. Ensure the pH is optimized for the chosen extraction method.
-
Incorrect Solvent Polarity (LLE): In liquid-liquid extraction (LLE), the choice of organic solvent is critical. If the solvent is not of the appropriate polarity, partitioning of the analyte from the aqueous phase to the organic phase will be inefficient. Consider solvents like a mixture of methyl-tert-butyl ether and diethyl ether.[1]
-
Insufficient Mixing/Vortexing (LLE): Ensure vigorous and adequate mixing to maximize the surface area between the aqueous and organic layers, facilitating efficient analyte transfer.
-
Phase Inversion (LLE): If the densities of the aqueous and organic phases are too similar, it can be difficult to achieve clean separation. This can be influenced by the salt concentration of the aqueous phase.
-
Analyte Adsorption: Rilpivirine may adsorb to the surface of glassware or plasticware. Using silanized glassware or low-retention plasticware can mitigate this issue.
-
Evaporation Issues: During the dry-down step, ensure the temperature is not too high, as this can lead to degradation of the analyte. Also, ensure complete evaporation of the solvent before reconstitution.
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
Question: Our LC-MS/MS analysis shows significant ion suppression for Rilpivirine, even with the use of this compound. How can we minimize matrix effects?
Answer:
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[2] Here are strategies to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering endogenous components.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation or LLE. Develop a robust SPE method by carefully selecting the sorbent, wash, and elution solvents.
-
Optimize LLE: Experiment with different extraction solvents and pH conditions to selectively extract the analyte while leaving interfering components behind.
-
-
Chromatographic Separation: Modify your HPLC/UHPLC method to chromatographically separate Rilpivirine and this compound from the matrix components that are causing ion suppression. This may involve:
-
Using a different column chemistry (e.g., phenyl-hexyl).[3]
-
Adjusting the mobile phase composition and gradient profile.
-
-
Dilution: Diluting the sample with the initial mobile phase can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Internal Standard Matching: this compound is an ideal stable isotope-labeled internal standard that should co-elute with Rilpivirine and experience similar matrix effects, thereby compensating for signal variations.[1][4] If you are still observing issues, ensure the internal standard is being added at an appropriate concentration and that there are no isotopic interferences.
Frequently Asked Questions (FAQs)
Q1: What are the recommended extraction methods for Rilpivirine and this compound from plasma?
A1: The two most common and effective methods are Liquid-Liquid Extraction (LLE) and Protein Precipitation.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the plasma using an immiscible organic solvent. A mixture of methyl-tert-butyl ether and diethyl ether has been shown to be effective.[1]
-
Protein Precipitation: This is a simpler and faster method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[5][6] The supernatant containing the analytes is then collected for analysis.
Q2: What are the expected recovery rates for Rilpivirine and this compound?
A2: With an optimized LLE method, you can expect high and consistent recovery. One study reported a mean extraction recovery of 94.9% for Rilpivirine and 99.9% for the internal standard, this compound.[1]
Q3: Why is this compound used as an internal standard?
A3: this compound is a deuterated, stable isotope of Rilpivirine.[4] It is an ideal internal standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to Rilpivirine. This means it behaves similarly during extraction, chromatography, and ionization, allowing it to effectively compensate for variations in sample preparation and instrument response.[1][4]
Q4: What are the key mass spectrometry parameters for the analysis of Rilpivirine and this compound?
A4: For tandem mass spectrometry analysis in positive ionization mode, the precursor to product ion transitions are crucial for selective detection. The following transitions have been reported:[1]
-
Rilpivirine: m/z 367.1 → 128.0
-
This compound: m/z 373.2 → 134.2
Quantitative Data Summary
The following tables summarize key quantitative parameters for the extraction and analysis of Rilpivirine and this compound.
Table 1: Extraction Recovery
| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Reference |
| Rilpivirine | Liquid-Liquid Extraction | Human Plasma | 94.9 | [1] |
| This compound | Liquid-Liquid Extraction | Human Plasma | 99.9 | [1] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Rilpivirine | 367.1 | 128.0 | Positive | [1] |
| This compound | 373.2 | 134.2 | Positive | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Rilpivirine and this compound from Human Plasma
This protocol is adapted from a validated method for the quantification of Rilpivirine in human plasma.[1]
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add the working solution of this compound (internal standard).
-
-
Extraction:
-
Add the extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase.
-
Vortex briefly to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for Rilpivirine Extraction from Plasma
This protocol is a general procedure based on methods described for Rilpivirine extraction.[5][6]
-
Sample Preparation:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add the this compound internal standard.
-
-
Precipitation:
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube.
-
-
Evaporation (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
-
Analysis:
-
Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
-
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation Workflow.
References
- 1. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1312424-26-2 | MCC42426 | Biosynth [biosynth.com]
- 5. Quantification of rilpivirine in human plasma, cervicovaginal fluid, rectal fluid and genital/rectal mucosal tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Case for Rilpivirine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This process, known as bioanalytical method validation, ensures the reliability and accuracy of pharmacokinetic, toxicokinetic, and bioequivalence studies. A critical component of this validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of Rilpivirine-d6, a deuterated stable isotope-labeled internal standard, with alternative internal standards for the bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5] A recurring theme in these guidelines is the emphasis on ensuring the reliability and reproducibility of analytical methods. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in LC-MS/MS-based bioanalysis.[6][7] This is because an SIL IS is chemically identical to the analyte, differing only in the presence of heavy isotopes. This near-identical physicochemical behavior allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.[6][7]
This compound: A Superior Choice for Rilpivirine Bioanalysis
This compound is the deuterium-labeled version of Rilpivirine.[8] Its utility as an internal standard in the quantification of Rilpivirine in human plasma has been successfully demonstrated in multiple validated LC-MS/MS methods.[9] These studies highlight its ability to ensure high precision and accuracy, essential for clinical and bioequivalence studies.
Comparative Performance Data
To illustrate the advantages of this compound, the following tables summarize key validation parameters from a representative LC-MS/MS method using this compound, compared to expected outcomes with a hypothetical structural analog internal standard. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.
| Validation Parameter | This compound (Observed/Expected Performance) | Structural Analog IS (Potential Performance Issues) |
| Linearity (r²) | >0.99 | >0.99 (Generally achievable) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] | Potentially higher due to differences in ionization efficiency |
| Precision (%CV) | Intra-day: <15%Inter-day: <15% | May exceed 15% due to differential matrix effects |
| Accuracy (%Bias) | Within ±15% of nominal values | May exceed ±15% due to inconsistent recovery |
| Mean Extraction Recovery | Rilpivirine: 94.9%this compound: 99.9%[9] | Variable and different from the analyte |
| Matrix Effect | IS-normalized matrix factor: 0.98 - 1.02[9] | Significant ion suppression or enhancement, not compensated for by the IS |
| Stability | Stable under various storage conditions (bench-top, freeze-thaw)[9] | May exhibit different stability profile than the analyte |
Table 1: Comparison of Key Bioanalytical Validation Parameters. The data for this compound is based on published literature, demonstrating its robust performance. The potential issues with a structural analog IS are common challenges encountered in bioanalytical method development.
Experimental Protocols for Validation
To objectively evaluate the performance of this compound, a comprehensive validation study should be conducted according to FDA and EMA guidelines.
I. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Rilpivirine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution to create calibration standards (CS) and quality control (QC) samples at various concentration levels. A separate working solution of this compound is prepared for use as the internal standard.
II. Sample Preparation
A common and effective method for extracting Rilpivirine from plasma is liquid-liquid extraction (LLE).
-
To 50 µL of human plasma, add 25 µL of the this compound working solution.
-
Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).[9]
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
III. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column is typically used for separation.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ionization mode is used for detection. The precursor-to-product ion transitions for Rilpivirine (m/z 367.1 → 128.0) and this compound (m/z 373.2 → 134.2) are monitored.[9]
IV. Validation Experiments
The following validation experiments are essential to demonstrate the method's performance:
-
Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no interference at the retention times of Rilpivirine and this compound.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the linear range of the assay.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision.
-
Recovery: Compare the analyte response in extracted samples to that of unextracted samples to determine the extraction efficiency.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[9]
Visualizing the Workflow and Rationale
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for Rilpivirine bioanalysis.
Caption: this compound meets ideal internal standard criteria.
Conclusion
The selection of a suitable internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can be used, they often introduce variability that can compromise data quality. This compound, as a stable isotope-labeled internal standard, demonstrates superior performance by closely mimicking the behavior of Rilpivirine throughout the analytical process. This leads to more accurate and precise quantification, ensuring the integrity of data in crucial drug development studies. The experimental evidence and established validation protocols strongly support the use of this compound as the preferred internal standard for the bioanalysis of Rilpivirine.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Rilpivirine Bioanalytical Assays Utilizing Rilpivirine-d6 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for establishing linearity and range in bioanalytical assays for the antiretroviral drug Rilpivirine, with a specific focus on the use of its deuterated internal standard, Rilpivirine-d6. The presented data and protocols are synthesized from published, peer-reviewed research and international regulatory guidelines to ensure scientific rigor and compliance.
Introduction to Linearity and Range in Bioanalytical Assays
In quantitative bioanalysis, linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), representing the concentration boundaries within which the assay is accurate and precise. Establishing a reliable linear range is a critical component of bioanalytical method validation, ensuring the integrity of pharmacokinetic and other quantitative studies. This process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]
Comparative Performance of Rilpivirine Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Rilpivirine in biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability.
The following table summarizes the linearity and range of several published LC-MS/MS methods for Rilpivirine quantification.
| Linearity Range | Matrix | Internal Standard | Correlation Coefficient (r²) | Reference |
| 0.5–200 ng/mL | Human Plasma | This compound | >0.99 | [8] |
| 2–1000 ng/mL | Rat Serum | Didanosine | ≥0.99 | [9][10] |
| 18–715 ng/mL | Human Plasma | Not Specified | Linear | [11] |
| 0.03–0.14 µg/mL (30-140 ng/mL) | Not Specified | Not Specified | 0.9997 | [12] |
As evidenced by the data, Rilpivirine assays can achieve a broad linear range, accommodating a wide spectrum of concentrations relevant to clinical and preclinical studies. The use of this compound as an internal standard is a common and effective strategy.[8]
Experimental Protocol for Establishing Linearity and Range
This section details a generalized, robust protocol for determining the linearity and range of a Rilpivirine assay using LC-MS/MS with this compound as an internal standard. This protocol is based on established methodologies and regulatory guidelines.[2][3][8][9][10]
1. Preparation of Stock and Working Solutions:
-
Rilpivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Rilpivirine reference standard in a suitable organic solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Prepare the internal standard (IS) stock solution in the same manner as the analyte.
-
Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution to create a series of working solutions for calibration standards and quality control (QC) samples. The concentrations should span the expected therapeutic or experimental range.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the Rilpivirine working solutions to achieve a minimum of six to eight non-zero concentration levels. The lowest concentration will be the LLOQ and the highest the ULOQ.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ).
3. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound working solution.
-
Add a mixture of methyl-tert-butyl ether and diethyl ether.[8]
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile/methanol).
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
-
Mass Spectrometric Conditions:
5. Data Analysis and Acceptance Criteria:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Rilpivirine/Rilpivirine-d6) against the nominal concentration of the calibration standards.
-
Linear Regression: Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis to the calibration curve.
-
Acceptance Criteria for Linearity:
Workflow for Establishing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and range of the Rilpivirine assay.
Caption: Workflow for establishing linearity and range in a Rilpivirine bioanalytical assay.
Conclusion
The establishment of a well-defined linear range is a cornerstone of a reliable bioanalytical method. For Rilpivirine, LC-MS/MS methods utilizing this compound as an internal standard have demonstrated excellent linearity over concentration ranges pertinent to both research and clinical applications. By adhering to the detailed experimental protocols and the systematic workflow outlined in this guide, researchers and drug development professionals can confidently validate their Rilpivirine assays in accordance with global regulatory standards, thereby ensuring the generation of high-quality, reproducible data.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. abacademies.org [abacademies.org]
- 11. Development and application of a simple LC-MS method for the determination of plasma rilpivirine (TMC-278) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Assessing Accuracy and Precision in Bioanalysis: A Comparative Guide to Rilpivirine-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of Rilpivirine-d6 as an internal standard against other alternatives, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Performance Comparison of Internal Standards
This compound, a deuterated stable isotope of Rilpivirine, is widely utilized as an internal standard in quantitative bioanalysis due to its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis.[1][2][3] This minimizes variability and enhances the reliability of the results.
The following tables summarize the performance characteristics of LC-MS/MS methods using this compound and other internal standards for the quantification of Rilpivirine in human plasma.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [1] |
| Accuracy | Within ±15% of nominal values | [1] |
| Precision (%RSD) | < 15% | [1] |
| Mean Extraction Recovery (Rilpivirine) | 94.9% | [1] |
| Mean Extraction Recovery (this compound) | 99.9% | [1] |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | [1] |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard | Linearity Range (Rilpivirine) | Accuracy | Precision (%CV) | Extraction Recovery (Rilpivirine) | Reference |
| Didanosine | 2 - 1000 ng/mL | Precise and Accurate | Not specified | 74% | [4] |
| [13C6]-Rilpivirine | 0.00300 - 3.00 mg/L | 98.5% (between-day) | < 5.0% | 95% | [5] |
| Elvitegravir-d6 | 5 - 2500 ng/mL | 3.8 - 7.2% | 3 - 6.3% (inter-day) | Not specified | [6] |
The data indicates that while other internal standards can be used, the stable isotope-labeled this compound and [13C6]-Rilpivirine demonstrate excellent performance, with high recovery and minimal matrix effects, making them ideal choices for robust bioanalytical assays.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Rilpivirine in human plasma using this compound as an internal standard, based on common methodologies found in the literature.[1][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of a mixture of methyl-tert-butyl ether and diethyl ether (80:20, v/v) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (proportions may vary, e.g., 35:65 v/v)[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor → Product Ion Transitions:
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
The following diagrams illustrate the key processes in a typical bioanalytical workflow utilizing this compound.
Caption: Bioanalytical workflow for Rilpivirine quantification.
Caption: Role of this compound in ensuring accuracy.
References
- 1. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1312424-26-2 | MCC42426 | Biosynth [biosynth.com]
- 3. cphi-online.com [cphi-online.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilpivirine-d6 for Proficiency Testing and Quality Control: A Comparative Guide
In the landscape of antiretroviral drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical methods are paramount. This guide provides a detailed comparison of Rilpivirine-d6, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives for the quantitative analysis of Rilpivirine in biological matrices. This objective assessment is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their specific bioanalytical needs.
Superior Performance of this compound as an Internal Standard
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects. This intrinsic characteristic allows them to effectively compensate for variations during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response fluctuations.
A key advantage of using a deuterated internal standard like this compound is its ability to minimize analytical variability and improve data accuracy and precision.[1] A reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Rilpivirine in human plasma using this compound as an internal standard.[3] This method demonstrated excellent performance in terms of linearity, recovery, and minimal matrix effects.[3]
Comparison with Structural Analog Internal Standards
While deuterated internal standards are preferred, their availability or cost can sometimes lead researchers to consider structural analogs. These are compounds with similar chemical structures to the analyte but are not isotopically labeled. For Rilpivirine analysis, compounds like didanosine and nevirapine have been utilized as structural analog internal standards in some LC-MS/MS methods.
However, structural analogs may not perfectly mimic the behavior of the analyte during analysis. Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention times, and they may not fully compensate for matrix-induced ionization suppression or enhancement.
Performance Data: this compound vs. Structural Analogs
The following table summarizes the performance characteristics of LC-MS/MS methods for Rilpivirine quantification using this compound and two different structural analog internal standards. The data is compiled from separate studies and, therefore, should be interpreted with the consideration that experimental conditions were not identical.
| Performance Metric | This compound[3] | Didanosine[4] | Nevirapine |
| Linearity Range | 0.5 - 200 ng/mL | 2 - 1000 ng/mL | 0.51 - 200 ng/mL |
| Mean Extraction Recovery of Analyte | 94.9% | 73.57% - 79.46% | >69.5% |
| Mean Extraction Recovery of Internal Standard | 99.9% | Not Reported | Not Reported |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | < 3.3% | < 15% | Within acceptable limits |
| Inter-day Precision (%RSD) | < 3.3% | < 15% | Within acceptable limits |
| Accuracy | 100.0% - 100.6% | Within acceptable limits | Within acceptable limits |
Experimental Protocols
Method Using this compound Internal Standard[3]
1. Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: Gemini C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitored Transitions:
-
Rilpivirine: m/z 367.1 → 128.0
-
This compound: m/z 373.2 → 134.2
-
Method Using Didanosine Internal Standard[4]
1. Sample Preparation:
-
To 50 µL of rat serum, add the internal standard solution (didanosine).
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer.
-
Reconstitute the residue.
2. LC-MS/MS Analysis:
-
Chromatographic Column: Discovery C18 (50 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: Not specified.
-
Ionization Mode: Not specified.
-
Monitored Transitions: Not specified.
Experimental Workflow
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of Rilpivirine using an internal standard.
References
- 1. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
Comparative analysis of Rilpivirine levels with different analytical methods
A Comparative Guide to Analytical Methods for Rilpivirine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document presents a detailed analysis of reported methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to aid researchers in choosing the most suitable technique for their specific needs.
Quantitative Performance of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods used for the quantification of Rilpivirine. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each method.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) |
| RP-HPLC | Pharmaceutical Dosage Form | 40 - 60 | 2.35 | 7.13 | 99.91 - 100.16 |
| RP-HPLC | Pharmaceutical Formulation | 12.5 - 37.5 | 0.2 | 0.6 | 98.0 - 102.0 |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 10 - 50 | 2.98 | 9.98 | 98.9 |
| RP-HPLC | Pharmaceutical Dosage Form | 0.625 - 7.5 | 0.202 | 0.613 | Not Reported |
| UPLC-MS/MS | Human Plasma | 0.003 - 3.00 | Not Reported | Not Reported | 97.6 - 98.5 |
| LC-MS/MS | Human Plasma | 0.5 - 200 (ng/mL) | Not Reported | Not Reported | 94.9 (Extraction Recovery) |
| LC-MS/MS | Active Pharmaceutical Ingredients | 0.03 - 0.14 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Below are detailed experimental methodologies for the key analytical techniques cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine analysis of Rilpivirine in pharmaceutical dosage forms.
-
Instrumentation : Agilent 1260 infinity II with a diode array detector.
-
Column : Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of buffer and acetonitrile (20:80, v/v). The buffer consists of 10 Mmol/L Sodium Dihydrogen Phosphate with the pH adjusted to 3.0 using ortho-phosphoric acid.
-
Flow Rate : 1 mL/min.
-
Detection Wavelength : 304 nm.
-
Oven Temperature : 30°C.
-
Sample Preparation (Tablets) :
-
Weigh and crush 10 tablets to obtain a fine powder.
-
Weigh a quantity of powder equivalent to 5mg of Rilpivirine and transfer it to a 10 ml volumetric flask.
-
Add 5 ml of diluent and sonicate for 10 minutes.
-
Make up the volume to 10 ml with the diluent (Concentration: 500 µg/ml).
-
Pipette 1.0 ml of this solution into a 10 ml volumetric flask and dilute to the mark with the diluent (Final Concentration: 50 µg/ml).
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for the quantification of Rilpivirine in biological matrices like human plasma.
-
Instrumentation : A reversed-phase ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.[1]
-
Column : HSS T3 column with a guard column, maintained at 40 °C.[1]
-
Mobile Phase : A gradient of 65% 0.1% formic acid in water (A) and 35% 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate : 0.5 mL/min.[1]
-
Detection : Tandem mass spectrometry (MS/MS).[1]
-
Internal Standards : [2H3]-CAB and [13C6]-RPV are used as internal standards.[1]
-
Sample Preparation (Human Plasma) : Protein precipitation of plasma samples is performed using methanol.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This robust method is suitable for bioequivalence studies and the quantification of Rilpivirine in human plasma.
-
Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer.[2]
-
Column : Gemini C18 (150 × 4.6 mm, 5 µm) analytical column.[2]
-
Mobile Phase : Specific composition not detailed, but generally a mixture of an aqueous and organic phase suitable for reversed-phase chromatography.
-
Run Time : 2.2 minutes.[2]
-
Detection : Mass spectrometry in the positive ionization mode, monitoring the precursor to product ion transitions of m/z 367.1 → 128.0 for Rilpivirine.[2]
-
Internal Standard : Rilpivirine-d6 (deuterated analogue).[2]
-
Sample Preparation (Human Plasma) : Liquid-liquid extraction with a mixture of methyl-tert-butyl ether and diethyl ether from 50 μL of plasma.[2]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the different analytical methods described.
Caption: General workflow of analytical methods for Rilpivirine quantification.
This guide provides a foundational comparison of analytical methods for Rilpivirine. Researchers should consult the primary literature for more in-depth information and validation details specific to their application. The choice of method will ultimately depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation.
References
- 1. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilpivirine-d6: A Comparative Guide to its Performance in Biological Fluids
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accurate quantification of therapeutic agents in biological matrices. This guide provides a comprehensive comparison of Rilpivirine-d6's performance against other internal standards in various biological fluids, supported by experimental data and detailed protocols.
Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, is a key component in antiretroviral therapy. Accurate measurement of its concentration in different biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The stable isotope-labeled analogue, this compound, is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.
Performance in Human Plasma
Human plasma is the most common matrix for monitoring Rilpivirine levels. Several validated LC-MS/MS methods have demonstrated the robust performance of this compound as an internal standard.
A study by Patel et al. (2014) established a simple, precise, and rapid method for Rilpivirine quantification in human plasma using this compound. The assay exhibited excellent linearity over a concentration range of 0.5-200 ng/mL.[1] The mean extraction recovery for Rilpivirine was 94.9%, while the internal standard, this compound, showed a consistent and reproducible recovery of 99.9%.[1] Furthermore, the internal standard-normalized matrix factor ranged from 0.98 to 1.02, indicating minimal matrix effects.[1] Stability assessments showed that Rilpivirine was stable in plasma under various conditions, including benchtop storage, freeze-thaw cycles, and long-term storage.[1]
| Parameter | This compound Performance in Human Plasma | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [1] |
| Mean Extraction Recovery (Analyte) | 94.9% | [1] |
| Mean Extraction Recovery (IS) | 99.9% | [1] |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | [1] |
| Stability | Stable under bench top, freeze-thaw, and long-term storage | [1] |
Performance in Other Biological Fluids
The utility of this compound extends beyond plasma to other important biological matrices, enabling a comprehensive understanding of the drug's distribution.
Genital and Rectal Fluids
A robust LC-MS/MS method was developed and validated for the quantification of Rilpivirine in human plasma, genital/rectal biofluids, and mucosal tissues. This method utilized a stable isotope-labeled internal standard, (13)C-d4-RPV, which is structurally similar to this compound. The assay was validated over a concentration range of 0.5-400 ng/mL, and both inter- and intra-assay precision and accuracy met the acceptance criteria set by the US FDA.[2]
Cerebrospinal Fluid (CSF)
The penetration of antiretroviral drugs into the central nervous system is critical for controlling viral replication in this sanctuary site. A study on the pharmacokinetics of Rilpivirine in CSF used an internal standard for quantification. The method demonstrated a linear range of 1–2000 ng/mL with a lower limit of quantification of 1 ng/mL. The accuracy and precision of the quality control samples in both plasma and CSF were within the acceptable limits of <15%.[3]
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard, other compounds have also been used for the quantification of Rilpivirine.
| Internal Standard | Matrix | Key Performance Characteristics | Reference |
| This compound | Human Plasma | High and reproducible recovery (99.9%), minimal matrix effect. | [1] |
| (13)C-d4-RPV | Human Plasma, Genital/Rectal Fluids & Tissues | Validated over 0.5-400 ng/mL, meets FDA guidelines for precision and accuracy. | [2] |
| Nevirapine | Human Plasma | Used in an LC-MS/MS method with a linearity of 0.51-200 ng/mL and extraction recoveries >69.5%. | [4] |
| Didanosine | Rat Serum | Employed in a method with a linearity of 2-1000 ng/mL and a recovery of approximately 74%. | [5] |
The choice of internal standard can influence the outcome of a bioanalytical method. Stable isotope-labeled internal standards like this compound and (13)C-d4-RPV are generally preferred as they co-elute with the analyte and exhibit similar ionization efficiency, leading to more accurate and precise results by effectively compensating for matrix effects and variations in instrument response. Structural analogs like Nevirapine and Didanosine can also be used but may not perfectly mimic the behavior of Rilpivirine during sample processing and analysis.
Experimental Protocols
Quantification of Rilpivirine in Human Plasma using this compound
Sample Preparation: A 50 µL aliquot of human plasma is subjected to liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether. This compound is used as the internal standard.[1]
Chromatographic Conditions: The chromatographic separation is achieved on a Gemini C18 analytical column (150 × 4.6 mm, 5 µm) with a run time of 2.2 minutes.[1]
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ionization mode is used. The precursor-to-product ion transitions monitored are m/z 367.1 → 128.0 for Rilpivirine and m/z 373.2 → 134.2 for this compound.[1]
Visualizing the Workflow
References
- 1. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and antiviral activity of cabotegravir and rilpivirine in cerebrospinal fluid following long-acting injectable administration in HIV-infected adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the non-nucleoside reverse transcriptase inhibitor rilpivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
Safety Operating Guide
Proper Disposal of Rilpivirine-d6: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Rilpivirine-d6, a deuterated internal standard used for the quantification of Rilpivirine.[1][2] Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound should be considered hazardous until comprehensive toxicological data is available.[1] The non-deuterated form, Rilpivirine, is classified as harmful and an environmental hazard.[3]
Hazard Profile and Safety Data
It is crucial to handle this compound with care, employing appropriate personal protective equipment (PPE) as indicated in the safety data sheets.[4] The toxicological properties of this compound have not been fully investigated; therefore, it should be handled as a hazardous substance.[1][4] The known hazards of the parent compound, Rilpivirine, are summarized below and should be considered when handling its deuterated form.
| Hazard Classification | Description | GHS Hazard Statement | Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 | [3][5] |
| Eye Irritation | Causes serious eye irritation. | H319 | [3][5] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | H400 | [3] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects. | H410 | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. The primary method of disposal for pharmaceutical waste is incineration through a licensed hazardous waste management company.[6][7] Never dispose of this compound down the drain or in regular solid waste.[8][9]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4]
-
Eye Protection: Wear safety glasses or chemical goggles.[4][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[1][5]
2. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Solid Waste:
-
Place pure this compound and contaminated solids into a dedicated, properly labeled hazardous waste container.
-
The container must be sealable, durable, and compatible with the waste.[4]
-
-
Liquid Waste:
-
Sharps Waste:
3. Labeling and Storage:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials.[4] This area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental waste management service.[9] Do not attempt to treat or dispose of the chemical waste on-site unless approved treatment technologies are available and you are trained and certified to do so.[8]
-
Documentation: Maintain all necessary documentation related to the generation, storage, and disposal of the hazardous waste as required by local and national regulations, such as those from the Environmental Protection Agency (EPA).[6][10]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Medical Waste Management Program [cdph.ca.gov]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Rilpivirine-d6
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for Rilpivirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.
Hazard Identification and General Precautions
This compound should be handled as a hazardous substance. The toxicological properties of the deuterated form have not been fully investigated[1][2]. The non-deuterated parent compound, Rilpivirine, is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation[3][4]. It is also very toxic to aquatic life with long-lasting effects[3]. Therefore, stringent adherence to safety protocols is required to minimize exposure risk.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation[2][3].
-
Avoid the generation of dust or aerosols[4].
-
Wash hands thoroughly with soap and water after handling and before breaks or meals[2][3].
-
Keep the compound away from food, beverages, and animal feed[3].
-
Store this compound in a tightly sealed container in a designated, secure area[2]. For long-term storage, -20°C is recommended to maintain stability for at least four years[1][5].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to establish a barrier between the handler and the hazardous compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Hands | Chemotherapy-rated Gloves | Double gloving is recommended. Gloves should be powder-free nitrile and meet ASTM D6978 standards. Change gloves every 30-60 minutes or immediately upon contamination[6][7][8]. |
| Eyes/Face | Safety Glasses with Side Shields & Face Shield | Use chemical splash goggles if there is a risk of splashing. A face shield provides an additional layer of protection[2][4]. |
| Body | Disposable, Impermeable Gown | The gown should be long-sleeved with a closed back and knit or elastic cuffs to ensure full coverage[8][9]. |
| Respiratory | NIOSH-approved Respirator | For handling powders outside of a containment device, a fit-tested N95 or higher-rated respirator is necessary. For unpacking shipments or managing spills, a powered air-purifying respirator (PAPR) with appropriate cartridges may be required[2][6][8]. |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory area[7]. |
Operational Plan: Step-by-Step Handling Protocol
A structured workflow is essential to ensure safety and procedural consistency.
1. Preparation and Weighing:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats) for handling. If not disposable, decontaminate them thoroughly after use.
2. Solution Preparation:
-
This compound is soluble in organic solvents like DMSO[1].
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
Cap the vial or container securely before vortexing or sonicating to ensure complete dissolution.
3. Experimental Use:
-
All procedures involving this compound, whether in solid or solution form, should be conducted within a fume hood.
-
Utilize Luer-lock syringes and needleless systems where possible to minimize the risk of spills and aerosol generation[6].
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Ensure proper respiratory protection (a chemical cartridge respirator may be necessary for large spills) before re-entering[7].
-
Contain the spill using a chemical spill kit. Absorb liquids with appropriate materials. For powders, gently cover with a damp absorbent pad to avoid creating dust.
-
Clean the spill area with a deactivating and cleaning agent.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid this compound waste and solutions should be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste[2][8].
-
Sharps: Needles and other contaminated sharps must be placed in a designated sharps container.
-
Environmental Precautions: Do not dispose of this compound down the drain or in general trash. Prevent it from entering sewers or waterways due to its high aquatic toxicity[3][4].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a licensed facility is often the preferred method for such compounds[10].
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. utoledo.edu [utoledo.edu]
- 9. publications.ashp.org [publications.ashp.org]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
